molecular formula C15H14N4O2 B2712791 (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1H-indol-2-yl)methanone CAS No. 2034275-92-6

(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1H-indol-2-yl)methanone

Cat. No. B2712791
CAS RN: 2034275-92-6
M. Wt: 282.303
InChI Key: NTCUJKDEYWISGZ-UHFFFAOYSA-N
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Description

“(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1H-indol-2-yl)methanone” is a compound with potential applications in various fields of research and industry. It has been identified as a selective non-steroidal agonist of the G-protein coupled bile acid receptor-1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-oxadiazol ring, a pyrrolidin ring, and an indol ring . The exact molecular structure analysis is not available in the retrieved data.

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The 1,2,4-oxadiazole scaffold serves as an excellent platform for novel drug development. Medicinal chemists have recognized its unique bioisosteric properties and broad spectrum of biological activities. Over the past fifteen years, interest in 1,2,4-oxadiazoles’ biological applications has doubled . Researchers explore this compound class for designing enzyme inhibitors, receptor modulators, and other therapeutic agents.

Sigma Receptor Ligands

Some synthesized 1,2,4-oxadiazole derivatives have been evaluated as sigma receptor ligands. For instance, 3-(2,4-dichlorophenyl)-5-(4-(piperidin-1-yl)butyl)-1,2,4-oxadiazole showed high affinity and selectivity for the σ1 receptor . These findings suggest potential applications in neuropharmacology and neurodegenerative diseases.

Antimicrobial Activity

Researchers have explored the antimicrobial properties of 1,2,4-oxadiazole-based compounds. These derivatives exhibit promising activity against various pathogens, including bacteria and fungi. Further studies could lead to novel antimicrobial agents .

Kinase Inhibition

Pyrrolidine-containing compounds, such as the one mentioned, have been investigated for their kinase inhibition activity. Modifications to the chiral moiety may enhance their potency against specific kinases .

Scintillating Materials

1,2,4-Oxadiazoles have applications beyond medicine. They are used in scintillating materials, which play a crucial role in radiation detection and imaging technologies .

Room Temperature Synthesis

The room temperature synthesis of 1,2,4-oxadiazoles has practical implications. Researchers have developed efficient methods for preparing pharmaceutically relevant scaffolds containing the 1,2,4-oxadiazole ring .

properties

IUPAC Name

1H-indol-2-yl-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c20-15(13-7-10-3-1-2-4-12(10)17-13)19-6-5-11(8-19)14-16-9-21-18-14/h1-4,7,9,11,17H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCUJKDEYWISGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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